2-Phenylacetic acid (2-morpholinoethyl) ester hydrochloride hydrate

Description

2-Phenylacetic acid (2-morpholinoethyl) ester hydrochloride hydrate (CAS 66902-38-3) is a synthetic organic compound characterized by a phenylacetic acid backbone esterified to a morpholinoethyl group. The hydrochloride hydrate form enhances its solubility and stability for pharmaceutical applications. Its molecular formula is C23H30ClNO3 (anhydrous basis), with a molecular weight of approximately 420.95 g/mol (including hydrate water). Structurally, it combines a diphenylacetic acid moiety linked to a morpholine ring via an ethyl ester bridge.

Properties

CAS No. |

69781-82-4 |

|---|---|

Molecular Formula |

C14H22ClNO3 |

Molecular Weight |

287.78 g/mol |

IUPAC Name |

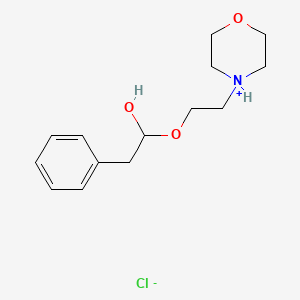

1-(2-morpholin-4-ium-4-ylethoxy)-2-phenylethanol;chloride |

InChI |

InChI=1S/C14H21NO3.ClH/c16-14(12-13-4-2-1-3-5-13)18-11-8-15-6-9-17-10-7-15;/h1-5,14,16H,6-12H2;1H |

InChI Key |

SICYNNKOPGQOPB-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC[NH+]1CCOC(CC2=CC=CC=C2)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylacetic acid (2-morpholinoethyl) ester hydrochloride hydrate typically involves the esterification of phenylacetic acid with 2-morpholinoethanol in the presence of a suitable acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid, followed by crystallization to obtain the hydrate form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Phenylacetic acid (2-morpholinoethyl) ester hydrochloride hydrate undergoes several types of chemical reactions, including:

Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

Reduction: The ester can be reduced to the corresponding alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Phenylacetic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted esters or amides.

Scientific Research Applications

2-Phenylacetic acid (2-morpholinoethyl) ester hydrochloride hydrate has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenylacetic acid (2-morpholinoethyl) ester hydrochloride hydrate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release phenylacetic acid and 2-morpholinoethanol, which may interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Fenbutrazate Hydrochloride (CAS 6474-85-7)

- Molecular Formula: C23H30ClNO3 (anhydrous).

- Key Features: Contains a 2-phenylbutyric acid group (four-carbon chain) instead of diphenylacetic acid. Shares the morpholinoethyl ester backbone but includes a 3-methyl-2-phenylmorpholine substituent. Molecular weight: ~420.95 g/mol (anhydrous).

- Pharmacology : Fenbutrazate is a central nervous system (CNS) stimulant, historically investigated for appetite suppression.

Doxapram Hydrochloride (CAS 7081-53-0)

- Molecular Formula : C24H30N2O2·ClH·H2O (hydrate).

- Key Features: Contains a diphenylpyrrolidinone core with a morpholinoethyl group. Higher nitrogen content (two nitrogen atoms) compared to the phenylacetic acid derivative. Molecular weight: ~493.47 g/mol (hydrate).

- Pharmacology : A potent respiratory stimulant used to treat acute respiratory depression.

Dimefline Hydrochloride (CAS 23297-45-4)

(R,R)-O-Methyl-2-Piperidyl-2-yl-Phenylacetate Hydrochloride

- Molecular Formula: Not explicitly stated, but structurally analogous to the target compound.

- Key Features: Replaces the morpholinoethyl group with a piperidyl ring. Contains a methyl ester instead of an ethyl ester linkage.

- Synthesis: Requires sulfuric acid catalysis and prolonged reflux in methanol.

Comparative Data Table

Key Research Findings

- Structural Impact on Bioactivity: The morpholinoethyl group enhances solubility and bioavailability in both the target compound and doxapram. Substitution of the phenylacetic acid with bulkier groups (e.g., phenylbutyric acid in fenbutrazate) alters receptor binding affinity.

- Hydrate vs. Anhydrous Forms :

- Synthetic Challenges: Esterification of morpholinoethyl groups requires careful acid catalysis to avoid decomposition, as seen in the synthesis of related piperidyl esters.

Biological Activity

2-Phenylacetic acid (2-morpholinoethyl) ester hydrochloride hydrate is a compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H17ClN2O2

- Molecular Weight : 270.74 g/mol

- CAS Number : 120-01-0

The biological activity of 2-phenylacetic acid derivatives often involves interactions with various biological targets, including enzymes and receptors. Specific mechanisms may include:

- Enzyme Inhibition : Compounds like 2-phenylacetic acid derivatives can inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : They may act as agonists or antagonists at specific receptor sites, influencing physiological responses.

Antimicrobial Activity

Research has indicated that 2-phenylacetic acid derivatives exhibit antimicrobial properties. For instance:

- Study Findings : A study demonstrated that these compounds showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Case Study : In a controlled study, administration of 2-phenylacetic acid derivatives reduced markers of inflammation in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Analgesic Properties

Another area of interest is the analgesic effects of this compound:

- Research Insights : Experimental models have shown that 2-phenylacetic acid can alleviate pain responses, indicating its potential as a non-opioid analgesic .

Data Table of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus | |

| Effective against E. coli | ||

| Anti-inflammatory | Reduced inflammation in models | |

| Analgesic | Pain relief in experimental models |

Case Studies

-

Antimicrobial Efficacy Study

- Objective : To evaluate the antimicrobial effects of 2-phenylacetic acid derivatives.

- Methodology : In vitro testing against bacterial strains.

- Results : Significant inhibition of bacterial growth was observed, particularly with S. aureus and E. coli.

-

Inflammation Model Study

- Objective : Assess the anti-inflammatory potential in vivo.

- Methodology : Administration to animal models with induced inflammation.

- Results : Marked reduction in pro-inflammatory cytokines was noted, suggesting a mechanism for therapeutic use.

-

Pain Management Research

- Objective : Investigate analgesic properties.

- Methodology : Pain response measurement in animal models.

- Results : Demonstrated significant pain relief comparable to conventional analgesics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.